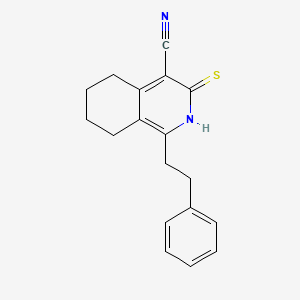

1-(2-Phenylethyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Descripción

1-(2-Phenylethyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (molecular formula: C₁₈H₁₈N₂S) is a tetrahydroisoquinoline derivative featuring a 2-phenylethyl substituent at position 1, a sulfanyl (-SH) group at position 3, and a cyano (-CN) group at position 3. Its structural uniqueness lies in the combination of these substituents, which influence steric, electronic, and physicochemical properties. Key data include:

- SMILES:

C1CCC2=C(C(=S)NC(=C2C1)CCC3=CC=CC=C3)C#N - Collision Cross-Section (CCS): Predicted values range from 164.6–181.1 Ų for various adducts . No literature or patent data are currently available for this compound, highlighting a gap in research .

Propiedades

IUPAC Name |

1-(2-phenylethyl)-3-sulfanylidene-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2S/c19-12-16-14-8-4-5-9-15(14)17(20-18(16)21)11-10-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEEZBYIVAMHSRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C(=S)NC(=C2C1)CCC3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(2-Phenylethyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a compound that has garnered attention due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its unique tetrahydroisoquinoline backbone, which is known for various biological activities. The presence of a sulfanyl group and a carbonitrile moiety contributes to its reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have indicated that tetrahydroisoquinoline derivatives exhibit significant anticancer activity. For instance, compounds similar to 1-(2-Phenylethyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that certain derivatives can inhibit carbonic anhydrase (CA) isoforms, which are implicated in tumor growth and metastasis .

Neuroprotective Effects

Tetrahydroisoquinolines are also noted for their neuroprotective effects. Research indicates that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties. For example, derivatives have been shown to protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases .

Antimicrobial Activity

The antimicrobial properties of tetrahydroisoquinoline derivatives have been explored in various studies. The compound has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Enzyme Inhibition

One of the primary mechanisms through which 1-(2-Phenylethyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile exerts its biological effects is through the inhibition of specific enzymes. For instance, it has been shown to inhibit carbonic anhydrase isoforms selectively at low nanomolar concentrations . This selective inhibition can be leveraged for therapeutic applications in conditions where CA activity is dysregulated.

Interaction with Receptors

The compound may also interact with various receptors in the central nervous system. This interaction could lead to modulation of neurotransmitter release and receptor activity, contributing to its neuroprotective effects .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant apoptosis induction in cancer cell lines through CA inhibition. |

| Study 2 | Neuroprotection | Showed protective effects against oxidative stress in neuronal cells. |

| Study 3 | Antimicrobial Effects | Highlighted effectiveness against multiple bacterial strains with potential mechanisms involving membrane disruption. |

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The compound’s core structure shares similarities with other tetrahydroisoquinoline derivatives, but substituent variations lead to distinct properties. Below is a comparative analysis:

Table 1: Key Structural and Molecular Features

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. The 3-chlorophenyl analog () has higher polarity and molecular weight (300.8 g/mol) compared to the target compound (294.12 g/mol), likely affecting bioavailability .

- Sulfanyl Group Reactivity :

- The sulfanyl (-SH) group in the target compound and its analogs (e.g., ) enables participation in nucleophilic reactions, forming disulfide bonds or coordinating with metals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.